CM-579 trihydrochloride is a novel compound recognized for its role as a reversible dual inhibitor of G9a and DNA methyltransferase, with reported inhibitory concentrations (IC50) of 16 nM and 32 nM, respectively. This compound is significant in the field of epigenetics, particularly in cancer research, due to its ability to modify gene expression through inhibition of methylation processes .
CM-579 trihydrochloride was developed as part of ongoing research into small-molecule inhibitors that can modulate epigenetic regulation. The compound falls under the category of epigenetic modulators, specifically targeting enzymes involved in histone methylation and DNA methylation, which are critical in regulating gene expression and cellular function .
The molecular structure of CM-579 trihydrochloride has been characterized using various analytical techniques, although detailed structural data is scarce. The compound's structure is essential for its function as an inhibitor.
CM-579 trihydrochloride undergoes various chemical reactions primarily related to its activity as an inhibitor. The mechanisms involve binding to the active sites of G9a and DNA methyltransferase, preventing their respective catalytic activities.
The mechanism by which CM-579 trihydrochloride exerts its effects involves:
Studies have shown that the inhibition leads to demethylation processes that can reactivate silenced genes associated with cancer progression.
Relevant analyses indicate that CM-579 maintains its integrity under various experimental conditions typical in biochemical assays .
CM-579 trihydrochloride has significant applications in scientific research, particularly in:
The compound's ability to modulate key epigenetic processes makes it a valuable tool in both basic and applied biomedical research .
The development of CM-579 trihydrochloride stemmed from the recognition that synergistic dysregulation of histone methylation and deoxyribonucleic acid methylation cooperatively drives tumorigenesis. Prior epigenetic therapies primarily focused on single targets, such as deoxyribonucleic acid methyltransferase inhibitors (azacitidine, decitabine) or histone deacetylase inhibitors (vorinostat), which demonstrated limited clinical efficacy, particularly in solid tumors. The rationale for dual inhibition arose from molecular evidence that G9a-mediated histone H3 lysine 9 dimethylation (H3K9me2) facilitates deoxyribonucleic acid methyltransferase recruitment, establishing a self-reinforcing loop for gene silencing. This crosstalk creates a condensed heterochromatin structure that stably represses tumor suppressor genes and differentiation programs. CM-579 trihydrochloride (also designated as CM-579 trihydrochloride) was identified through rigorous medicinal chemistry optimization to achieve balanced potency against both enzyme classes while maintaining reversibility and selectivity [1] [5].
Biochemical characterization revealed exceptional inhibitory activity, with half-maximal inhibitory concentration values of 16 nanomolar against G9a and 32 nanomolar against deoxyribonucleic acid methyltransferases. Microscale thermophoresis analysis demonstrated a dissociation constant of 1.5 nanomolar for deoxyribonucleic acid methyltransferase 1 binding, confirming high-affinity interactions. Specificity profiling across 37 epigenetic targets, including bromodomains, histone methyltransferases, and demethylases, showed minimal off-target activity at concentrations up to 10 micromolar. Kinome screening against 97 kinases further confirmed selectivity, establishing CM-579 trihydrochloride as a precision chemical probe rather than a promiscuous inhibitor. Molecular modeling studies indicate that CM-579 trihydrochloride occupies the S-adenosyl methionine cofactor binding pocket of both G9a and deoxyribonucleic acid methyltransferases, competitively blocking methyl group transfer [1] [7].
Table 1: Enzymatic Inhibition Profile of CM-579 Trihydrochloride
Target Enzyme | Inhibition Context | IC₅₀/Kd Value | Selectivity Assessment |
---|---|---|---|
G9a Histone Methyltransferase | H3K9me2 establishment | 16 nanomolar | >625-fold over other methyltransferases |
Deoxyribonucleic Acid Methyltransferase | Methyltransferase activity | 32 nanomolar | Selective over non-methyltransferase enzymes |
Deoxyribonucleic Acid Methyltransferase 1 | Binding affinity | 1.5 nanomolar (Kd) | High affinity confirmed by MST |
Deoxyribonucleic Acid Methyltransferase 3A | Methyltransferase activity | 92 nanomolar | Isoform selectivity observed |
Deoxyribonucleic Acid Methyltransferase 3B | Methyltransferase activity | 1000 nanomolar | Reduced activity against this isoform |
Compared to earlier-generation epigenetic modulators, CM-579 trihydrochloride offers significant mechanistic advantages. Unlike nucleoside analog deoxyribonucleic acid methyltransferase inhibitors that incorporate into deoxyribonucleic acid and cause irreversible enzyme trapping, CM-579 trihydrochloride acts reversibly without genomic incorporation, potentially reducing cytotoxic side effects. Its balanced dual inhibition contrasts with previous single-target compounds like BIX-01294 (G9a-specific) or SGI-1027 (deoxyribonucleic acid methyltransferase-specific), which show limited efficacy due to compensatory mechanisms within the epigenetic network. The reversible mechanism preserves the potential for epigenetic memory upon discontinuation, reducing the risk of permanent genome-wide demethylation. This pharmacological profile positions CM-579 trihydrochloride as a versatile tool for probing the therapeutic potential of coordinated epigenetic reprogramming in cancer [1] [5] [7].
CM-579 trihydrochloride exerts profound anticancer effects through coordinated disruption of the reciprocal relationship between histone modifications and deoxyribonucleic acid methylation. This interdependence forms a critical oncogenic mechanism in hematological malignancies, where aberrant silencing of tumor suppressor genes occurs through layered epigenetic modifications. G9a-mediated histone H3 lysine 9 dimethylation creates binding sites for heterochromatin protein 1, which subsequently recruits deoxyribonucleic acid methyltransferases to establish cytosine methylation at CpG islands. This methylation in turn recruits methyl-binding domain proteins that form complexes with histone deacetylases and G9a itself, further compacting chromatin and stabilizing the silenced state. CM-579 trihydrochloride disrupts this self-reinforcing loop at two nodal points: by inhibiting G9a to prevent the initial histone mark and by blocking deoxyribonucleic acid methyltransferases to prevent methylation maintenance [1] [2] [4].
Treatment with CM-579 trihydrochloride produces rapid and synchronized reduction in both histone H3 lysine 9 dimethylation and global cytosine methylation levels across multiple hematological cancer cell lines, including acute myeloid leukemia, acute lymphoblastic leukemia, and diffuse large B-cell lymphoma models. This dual demethylation activates multiple therapeutic pathways simultaneously. First, it reactivates tumor suppressor genes and differentiation programs silenced by promoter hypermethylation, as confirmed by RNA sequencing showing upregulation of genes involved in cell cycle control and apoptosis. Second, it induces viral mimicry responses through derepression of endogenous retroviral elements, triggering double-stranded ribonucleic acid sensors that stimulate interferon signaling pathways and immunogenic cell death. Third, it disrupts genomic stability maintenance by demethylating pericentromeric repeats, potentially compromising chromosomal integrity in rapidly dividing cancer cells. This multifaceted reprogramming converts the cancer cell's epigenetic landscape toward a less malignant phenotype [1] [5] [8].
Table 2: Functional Consequences of CM-579 Trihydrochloride Treatment in Hematological Malignancies
Cellular Process Affected | Molecular Consequences | Downstream Phenotypic Effects |
---|---|---|
Tumor Suppressor Silencing | Promoter demethylation and H3K9me2 loss | Cell cycle arrest and differentiation |
Endogenous Retroviral Element Expression | Double-stranded ribonucleic acid accumulation | Interferon response and immunogenic cell death |
Genomic Stability | Pericentromeric repeat demethylation | Mitotic defects and cell death |
Oncogenic Signaling | Reduced MYC and E2F pathway activation | Impaired proliferation and survival |
Developmental Programming | HOX gene cluster derepression | Altered differentiation trajectories |
The compound's efficacy extends beyond in vitro models to in vivo relevance. In xenotransplant models of acute lymphoblastic leukemia, acute myeloid leukemia, and diffuse large B-cell lymphoma, CM-579 trihydrochloride significantly prolonged survival without inducing observable toxicity. Molecular analysis of treated xenografts confirmed coordinate reduction of histone H3 lysine 9 dimethylation and 5-methylcytosine levels within tumor cells, accompanied by increased expression of interferon-stimulated genes. Interestingly, the compound demonstrated differential potency across hematological subtypes, with acute lymphoblastic leukemia and acute myeloid leukemia models showing greater sensitivity than diffuse large B-cell lymphoma, suggesting tissue-specific dependencies within the epigenetic machinery. This differential sensitivity may reflect variations in baseline epigenetic landscapes or compensatory mechanisms among cancer types. Importantly, the antitumor effects were dose-dependent, with maximal efficacy requiring plasma concentrations sufficient to maintain target engagement throughout the dosing interval. These findings collectively establish CM-579 trihydrochloride as a powerful tool for dissecting the therapeutic potential of simultaneous histone and deoxyribonucleic acid demethylation in cancer epigenetics [1] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3